KYL peptide

Description

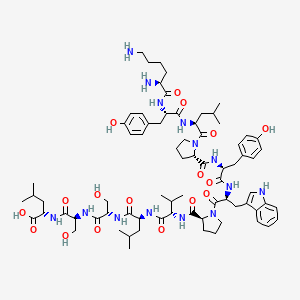

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNPYIAZMDBRLC-RKNDTPCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108N14O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The KYL Peptide: A Deep Dive into its Mechanism of Action as an EphA4 Antagonist

For Immediate Release

This technical guide provides an in-depth analysis of the KYL peptide, a selective antagonist of the EphA4 receptor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EphA4 signaling pathway. Here, we detail the peptide's mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.

The this compound has emerged as a significant research tool and a potential therapeutic lead, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its primary mode of action is the competitive inhibition of ligand binding to the EphA4 receptor, a member of the largest family of receptor tyrosine kinases. This blockade of EphA4 signaling has been demonstrated to counteract the detrimental effects of amyloid-beta (Aβ) oligomers on synaptic function and plasticity.

Core Mechanism of Action

The this compound is a linear dodecapeptide (sequence: KYLPYWPVLSSL) that selectively targets the ligand-binding domain of the EphA4 receptor.[1][2] By occupying this domain, the this compound prevents the binding of endogenous ephrin ligands, thereby inhibiting the activation of the EphA4 receptor.[3][4] In the context of Alzheimer's disease pathology, amyloid-beta (Aβ) oligomers have been shown to aberrantly activate EphA4, leading to synaptic dysfunction.[5] The this compound directly counteracts this by blocking Aβ-stimulated EphA4 tyrosine phosphorylation.[6][7] This inhibition of EphA4 signaling subsequently prevents the activation of the downstream effector, c-Abl, a non-receptor tyrosine kinase implicated in synaptic loss.[8] The culmination of this signaling blockade is the amelioration of Aβ-induced synaptic deficits, including the prevention of dendritic spine reduction and the restoration of long-term potentiation (LTP), a cellular correlate of learning and memory.[5][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of the this compound with the EphA4 receptor.

| Parameter | Value | Method | Reference |

| IC50 | 4.22 µM | ELISA | [6][10] |

| 6.34 µM | ELISA (EphA4-EphrinA5 interaction) | [9][10] | |

| Kd | 1.3 µM | Not Specified | [6][10] |

| 0.8 µM | Not Specified | [9][10] | |

| 0.85 ± 0.15 µM | Isothermal Titration Calorimetry | [7] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the this compound in the context of amyloid-beta induced neurotoxicity.

Caption: this compound's antagonistic action on the EphA4 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the this compound.

EphA4 Binding and Inhibition Assays

a) Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of EphA4-ephrin-A5 Binding

This protocol is adapted from methodologies described in the literature to quantify the inhibitory effect of the this compound on the interaction between EphA4 and its ligand, ephrin-A5.[7][11]

-

Materials:

-

96-well high-binding polystyrene plates

-

Recombinant EphA4-Fc fusion protein

-

Recombinant ephrin-A5-AP (alkaline phosphatase) fusion protein

-

This compound

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

AP substrate (e.g., p-nitrophenyl phosphate)

-

Plate reader

-

-

Procedure:

-

Coat the wells of a 96-well plate with 1 µg/mL of EphA4-Fc in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

-

Wash the wells three times with Wash Buffer.

-

Block the wells with Blocking Buffer for 1-2 hours at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Prepare serial dilutions of the this compound in binding buffer.

-

Add the this compound dilutions to the wells, followed by a constant concentration of ephrin-A5-AP (e.g., 0.1 µg/mL).

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the wells five times with Wash Buffer.

-

Add the AP substrate to each well and incubate in the dark until a yellow color develops.

-

Read the absorbance at 405 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

b) Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[7]

-

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant EphA4 ligand-binding domain

-

This compound

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

Dialyze both the EphA4 ligand-binding domain and the this compound against the same buffer to ensure buffer matching.

-

Load the EphA4 ligand-binding domain into the sample cell of the calorimeter at a known concentration (e.g., 10-20 µM).

-

Load the this compound into the injection syringe at a concentration 10-20 times higher than the protein concentration in the cell.

-

Perform a series of small, sequential injections of the this compound into the sample cell while monitoring the heat change.

-

Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

-

Cellular and Functional Assays

a) Inhibition of Aβ-Induced EphA4 Tyrosine Phosphorylation

This assay determines the ability of the this compound to block the activation of EphA4 in a cellular context.[5]

-

Materials:

-

Primary neuronal cell culture (e.g., hippocampal neurons)

-

Amyloid-beta (Aβ) oligomers (prepared as described below)

-

This compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

Anti-phospho-EphA4 antibody

-

Anti-EphA4 antibody

-

Secondary antibodies for Western blotting

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture primary neurons to the desired density.

-

Pre-treat the cells with various concentrations of the this compound for 1 hour.

-

Treat the cells with Aβ oligomers (e.g., 500 nM) for 30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform immunoprecipitation for EphA4 or directly run the lysates on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using anti-phospho-EphA4 and total EphA4 antibodies.

-

Quantify the band intensities to determine the ratio of phosphorylated EphA4 to total EphA4.

-

b) Dendritic Spine Density Analysis

This method is used to assess the neuroprotective effect of the this compound against Aβ-induced dendritic spine loss.[4][5]

-

Materials:

-

Primary neuronal cell culture expressing a fluorescent protein (e.g., GFP or YFP)

-

Amyloid-beta (Aβ) oligomers

-

This compound

-

Confocal microscope

-

Image analysis software (e.g., ImageJ/Fiji)

-

-

Procedure:

-

Culture fluorescently labeled neurons.

-

Treat the neurons with Aβ oligomers in the presence or absence of the this compound for 24-48 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Acquire high-resolution Z-stack images of dendritic segments using a confocal microscope.

-

Use image analysis software to manually or semi-automatically count the number of dendritic spines per unit length of the dendrite.

-

Compare the spine density between different treatment groups.

-

c) Long-Term Potentiation (LTP) Recordings

This electrophysiological technique is used to measure synaptic plasticity and its rescue by the this compound in the presence of Aβ.[3][5][12]

-

Materials:

-

Hippocampal slices from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Amyloid-beta (Aβ) oligomers

-

This compound

-

Electrophysiology rig with stimulating and recording electrodes

-

-

Procedure:

-

Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes.

-

Apply Aβ oligomers to the perfusion bath, with or without pre-incubation with the this compound.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

-

Analyze the data by normalizing the fEPSP slope to the baseline and comparing the degree of potentiation between treatment groups.

-

Preparation of Amyloid-Beta (Aβ) Oligomers

A consistent preparation of Aβ oligomers is crucial for reproducible results.[6][9][13]

-

Materials:

-

Synthetic Aβ1-42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., F-12) or PBS

-

-

Procedure:

-

Dissolve the Aβ1-42 peptide in HFIP to monomerize it and remove any pre-existing aggregates.

-

Evaporate the HFIP to form a thin peptide film.

-

Resuspend the peptide film in DMSO to a stock concentration of 5 mM.

-

Dilute the DMSO stock to 100 µM in ice-cold, phenol red-free F-12 medium or PBS.

-

Incubate at 4°C for 24 hours to allow for the formation of oligomers.

-

The Aβ oligomer preparation is now ready for use in cell culture or electrophysiology experiments.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the this compound's mechanism of action.

Caption: Workflow for determining the IC50 of the this compound using ELISA.

Caption: Logical relationship of the this compound's neuroprotective effects.

Conclusion

The this compound serves as a potent and selective antagonist of the EphA4 receptor. Its mechanism of action, centered on the competitive inhibition of ligand binding, effectively mitigates the downstream pathological signaling initiated by factors such as amyloid-beta oligomers. The detailed experimental protocols and quantitative data provided herein offer a comprehensive resource for researchers investigating the EphA4 signaling pathway and developing novel therapeutics for neurodegenerative disorders and other conditions where EphA4 is implicated. The continued study of the this compound and its derivatives holds significant promise for advancing our understanding of EphA4 biology and its role in disease.

References

- 1. A new procedure for amyloid β oligomers preparation enables the unambiguous testing of their effects on cytosolic and mitochondrial Ca(2+) entry and cell death in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 7. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 9. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientifica.uk.com [scientifica.uk.com]

- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

The KYL Peptide: A Technical Guide to its Discovery, Synthesis, and Application as an EphA4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the KYL peptide, a selective antagonist of the EphA4 receptor. It details the discovery process through phage display, the methodology for its chemical synthesis and purification, and a summary of its characterized biochemical and cellular functions. This document is intended to serve as a core resource for researchers interested in utilizing or further developing the this compound for therapeutic or investigational purposes.

Introduction

The this compound (sequence: KYLPYWPVLSSL) is a dodecapeptide identified through phage display technology for its ability to selectively bind to the ligand-binding domain of the EphA4 receptor.[1][2] EphA4, a member of the Eph receptor tyrosine kinase family, is critically involved in various physiological and pathological processes, including axonal guidance, synaptic plasticity, and neuroinflammation.[3][4] Dysregulation of EphA4 signaling has been implicated in several neurological disorders, most notably Alzheimer's disease, where it is believed to mediate synaptic dysfunction induced by amyloid-β oligomers.[3][5][6] The this compound acts as a competitive antagonist, blocking the interaction between EphA4 and its ephrin ligands, thereby inhibiting downstream signaling cascades.[3][7] This antagonistic activity has positioned the this compound as a valuable tool for studying EphA4 biology and as a potential therapeutic lead for neurodegenerative diseases.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the interaction of the this compound with its target, the EphA4 receptor.

| Parameter | Value | Method | Reference(s) |

| Amino Acid Sequence | KYLPYWPVLSSL | - | [2] |

| Molecular Weight | 1465.75 g/mol | Mass Spectrometry | |

| Binding Affinity (Kd) | 0.85 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| 1.3 µM | Not Specified | [7] | |

| Inhibitory Concentration (IC50) | 4.22 µM | Not Specified | [7] |

| 6.34 µM | EphA4-EphrinA5 Interaction Assay |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery, synthesis, and characterization of the this compound.

Discovery: Phage Display Biopanning

The this compound was identified from a phage display library screened against the extracellular domain of the EphA4 receptor.[2] The general workflow for such a discovery process is outlined below.

Protocol:

-

Target Immobilization: The purified extracellular domain of the EphA4 receptor is immobilized on a solid support, such as the wells of a microtiter plate.

-

Library Incubation: A phage display library, expressing a diverse collection of peptides on the phage surface, is incubated with the immobilized EphA4.

-

Washing: Non-bound and weakly bound phages are removed through a series of stringent washing steps.

-

Elution: Phages that specifically bind to EphA4 are eluted, typically by altering the pH or using a competitive ligand.

-

Amplification: The eluted phages are used to infect a host bacterial strain (e.g., E. coli) to amplify the population of binding phages.

-

Iterative Rounds of Panning: Steps 2-5 are repeated for several rounds (typically 3-5) to enrich the phage pool with high-affinity binders.

-

Phage Clone Isolation and Sequencing: Individual phage clones from the enriched pool are isolated, and the DNA encoding the displayed peptide is sequenced to identify the amino acid sequence of the binding peptides.

-

Binding Confirmation: The identified peptide sequences are synthesized and their binding to EphA4 is confirmed using independent assays such as ELISA or Surface Plasmon Resonance (SPR).

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The this compound is chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a compatible solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Leucine in the case of KYL), with its N-terminus protected by an Fmoc group and its side chain protected if necessary, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in DMF, to expose the free amine.

-

Amino Acid Coupling Cycle:

-

The next Fmoc- and side-chain-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt).

-

The activated amino acid is then added to the resin to form a peptide bond with the free amine of the preceding amino acid.

-

The resin is washed to remove excess reagents and byproducts.

-

-

Chain Elongation: Step 3 and 4 are repeated for each amino acid in the KYL sequence (KYLPYWPVLSSL) in a C-terminus to N-terminus direction.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove residual cleavage reagents.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic this compound is purified to a high degree of homogeneity using RP-HPLC.

Protocol:

-

Sample Preparation: The crude peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile (ACN) containing a small amount of TFA (e.g., 0.1%).

-

Column and Solvents: A C18 reversed-phase column is typically used. The mobile phases consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: The peptide is loaded onto the column and eluted with a linear gradient of increasing Solvent B concentration. The hydrophobic this compound will bind to the C18 stationary phase and elute as the concentration of the organic solvent (acetonitrile) increases.

-

Detection: The eluting peptide is detected by monitoring its absorbance at a specific wavelength, typically 214 nm or 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak, representing the full-length this compound, are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product as a white powder.

Binding Analysis: Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the this compound binding to the EphA4 receptor, including the dissociation constant (Kd).[1]

Protocol:

-

Sample Preparation: The purified this compound and the extracellular domain of EphA4 are extensively dialyzed against the same buffer to minimize heat of dilution effects.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

-

Loading: The EphA4 solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the EphA4 solution.

-

Heat Measurement: The heat change associated with each injection, resulting from the binding reaction, is measured by the instrument.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of the peptide to the protein. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to map the binding site of the this compound on the EphA4 receptor.[1]

Protocol:

-

Sample Preparation: A solution of 15N-labeled EphA4 extracellular domain is prepared in a suitable NMR buffer.

-

Initial Spectrum: A 1H-15N HSQC spectrum of the 15N-labeled EphA4 is recorded in the absence of the this compound. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.

-

Titration: The unlabeled this compound is titrated into the 15N-labeled EphA4 sample in a stepwise manner.

-

Spectral Acquisition: A 1H-15N HSQC spectrum is acquired at each titration point.

-

Chemical Shift Perturbation (CSP) Analysis: The changes in the chemical shifts of the EphA4 backbone amide peaks upon addition of the this compound are monitored. Residues in the EphA4 protein that experience significant chemical shift perturbations are likely to be at or near the binding interface with the this compound.

-

Binding Site Mapping: The perturbed residues are mapped onto the three-dimensional structure of the EphA4 receptor to visualize the binding site of the this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and characterization of the this compound.

References

- 1. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. EphA4 Activation of c-Abl Mediates Synaptic Loss and LTP Blockade Caused by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid-β oligomers synaptotoxicity: The emerging role of EphA4/c-Abl signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.uc.cl [repositorio.uc.cl]

- 7. medchemexpress.com [medchemexpress.com]

The KYL Peptide: A Targeted Antagonist of the EphA4 Receptor for Modulating Synaptic Plasticity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Its dysregulation is a key feature of several neurological disorders, including Alzheimer's disease. The EphA4 receptor tyrosine kinase has emerged as a critical negative regulator of synaptic plasticity. This technical guide provides an in-depth overview of the KYL peptide, a selective antagonist of the EphA4 receptor, and its role in modulating synaptic plasticity. We detail its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and present signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting the EphA4 signaling pathway for therapeutic intervention in neurological diseases.

Introduction to the this compound

The this compound is a synthetic 12-amino acid peptide with the sequence KYLPYWPVLSSL.[1] It was identified through phage display screening for its ability to selectively bind to the extracellular ligand-binding domain of the EphA4 receptor.[2] Functionally, the this compound acts as a competitive antagonist, preventing the binding of natural ephrin ligands and pathological ligands like amyloid-β (Aβ) oligomers to the EphA4 receptor.[1][3][4] This blockade of EphA4 activation has been shown to have neuroprotective effects, particularly in models of Alzheimer's disease, by preventing Aβ-induced synaptic dysfunction and promoting nerve regeneration.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biochemical and cellular activity of the this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay | Source |

| Binding Affinity (Kd) | 0.8 µM - 1.3 µM | Isothermal Titration Calorimetry (ITC) | [3] |

| IC50 (EphA4-EphrinA5 Interaction) | 4.22 µM - 6.34 µM | ELISA-based binding assay | [3] |

| IC50 (Ephrin-A1-induced EphA4 Phosphorylation) | 53 µM | PathHunter Assay (U2OS cells) | [6] |

| Half-life (in PC3 cell culture media) | 8 hours | ELISA-based stability assay | |

| Half-life (in C2C12 cell culture media) | 12 hours | ELISA-based stability assay |

Table 2: Cellular Effects of this compound in Models of Synaptic Dysfunction

| Experimental Model | Treatment | Measured Parameter | Effect of this compound | Source |

| Cultured Hippocampal Neurons | Amyloid-β (Aβ) Oligomers | Dendritic Spine Density | Prevents Aβ-induced reduction in spine density. | [1][3][5] |

| Acute Hippocampal Slices | Amyloid-β (Aβ) Oligomers | Long-Term Potentiation (LTP) | Prevents Aβ-induced blockade of LTP. | [1][5] |

| Acute Hippocampal Slices | Amyloid-β (Aβ) Oligomers | EphA4 Tyrosine Phosphorylation | Abolishes Aβ-stimulated EphA4 phosphorylation. | [1][3] |

| Cultured Hippocampal Neurons | Amyloid-β (Aβ) Oligomers | Neuronal Apoptosis | Prevents Aβ-induced neuronal apoptosis. | [2][4] |

Signaling Pathways

The this compound exerts its effects on synaptic plasticity by inhibiting the EphA4 signaling cascade. In the context of Alzheimer's disease pathology, amyloid-β oligomers have been shown to aberrantly activate EphA4, leading to downstream signaling that is detrimental to synaptic structure and function.

Caption: Aβ-induced EphA4 signaling pathway and its inhibition by the this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the role of the this compound in synaptic plasticity.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is used to determine the binding affinity (Kd) of the this compound to the EphA4 receptor.

-

Materials:

-

ITC200 calorimeter (or equivalent)

-

Purified recombinant EphA4 ephrin-binding domain

-

Synthetic this compound (>95% purity)

-

ITC Buffer: 10 mM HEPES, pH 7.6, 100 mM NaCl, 5% DMSO

-

-

Procedure:

-

Prepare a 65-95 µM solution of the EphA4 ephrin-binding domain in ITC buffer.

-

Prepare a 1 mM solution of the this compound in the same ITC buffer.

-

Degas both solutions for 5-10 minutes.

-

Load 205 µl of the EphA4 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform an initial injection of 0.4 µl followed by a series of 19 injections of 2 µl each, with a 150-second spacing between injections.

-

Analyze the resulting data using the Origin software package (or equivalent) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.[5]

-

Dendritic Spine Density Analysis in Cultured Hippocampal Neurons

This protocol details the assessment of the this compound's ability to rescue amyloid-β-induced dendritic spine loss.

-

Materials:

-

Primary hippocampal neuron cultures (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Amyloid-β (1-42) oligomers (Aβo)

-

This compound

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Phalloidin conjugated to a fluorescent dye (for F-actin staining)

-

Confocal microscope

-

-

Procedure:

-

Culture hippocampal neurons on coverslips for 21 days in vitro (DIV).

-

Prepare Aβ oligomers by dissolving synthetic Aβ (1-42) peptide in DMSO and diluting to the final concentration in culture medium.

-

Treat the neurons with 500 nM Aβ oligomers for 24 hours. For the rescue experiment, co-treat with 30-60 µM this compound.

-

Fix the neurons with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Stain for F-actin with fluorescently labeled phalloidin to visualize dendritic spines.

-

Acquire Z-stack images of dendrites using a confocal microscope with a 63x oil-immersion objective.

-

Quantify dendritic spine density (number of spines per 10 µm of dendrite length) using image analysis software (e.g., ImageJ with the NeuronJ plugin).[1][4]

-

Caption: Experimental workflow for dendritic spine density analysis.

Long-Term Potentiation (LTP) Measurement in Acute Hippocampal Slices

This protocol describes the electrophysiological assessment of synaptic plasticity and the effect of the this compound.

-

Materials:

-

Adult mouse or rat

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Amyloid-β (1-42) oligomers (Aβo)

-

This compound

-

-

Procedure:

-

Prepare 400 µm thick transverse hippocampal slices from the brain of a mouse or rat using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.

-

Apply 500 nM Aβ oligomers to the perfusion bath. For the rescue experiment, pre-incubate the slice with this compound for 30 minutes before and during Aβ application.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

-

Analyze the data by normalizing the fEPSP slope to the baseline and plotting the percentage change over time.[5]

-

Caption: Workflow for Long-Term Potentiation (LTP) measurement.

Conclusion

The this compound is a valuable research tool and a promising therapeutic lead for neurological disorders characterized by synaptic dysfunction. Its ability to selectively antagonize the EphA4 receptor and mitigate the detrimental effects of pathological factors like amyloid-β oligomers on synaptic plasticity has been demonstrated in multiple experimental paradigms. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the EphA4 signaling pathway and to aid in the development of novel neuroprotective agents.

References

- 1. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EphA4 Activation of c-Abl Mediates Synaptic Loss and LTP Blockade Caused by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of Nanobodies targeting the EphA4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The KYL Peptide: A Modulator of Dendritic Spine Morphology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the KYL peptide and its significant impact on dendritic spine morphology. The this compound is an antagonistic peptide that selectively targets the EphA4 receptor, a key player in synaptic plasticity and neuronal health.[1] By binding to the ligand-binding domain of EphA4, the this compound effectively blocks its activation, thereby influencing downstream signaling pathways that regulate the structure and stability of dendritic spines.[1] This guide will delve into the quantitative effects of the this compound, detail the experimental protocols for its study, and illustrate the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of this compound on Dendritic Spine Morphology

The primary quantitative effect of the this compound on dendritic spine morphology has been demonstrated in the context of amyloid-beta (Aβ)-induced synaptotoxicity, a hallmark of Alzheimer's disease. In this model, the this compound has been shown to rescue the pathological loss of dendritic spines.

| Treatment Condition | Mean Spine Density (spines/10 µm) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) | Reference |

| Control | ~12.5 | ~0.5 | - | [2] |

| Aβ (24h) | ~7.5 | ~0.4 | < 0.001 vs Control | [2] |

| Aβ + this compound | ~12.0 | ~0.6 | < 0.001 vs Aβ; Not significant vs Control | [2] |

Note: The values in this table are estimations based on the graphical data presented in Fu et al., 2014.[2] For precise values, please refer to the original publication.

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol outlines the basic steps for establishing primary hippocampal neuron cultures, a common model for studying dendritic spine morphology.

Materials:

-

Embryonic day 18-19 (E18-19) rat or mouse embryos

-

Dissection medium (e.g., Hibernate-E)

-

Papain or Trypsin for dissociation

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

-

Culture dishes or coverslips coated with Poly-D-lysine and laminin

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Dissection: Euthanize pregnant rat/mouse and dissect out the embryonic horns into ice-cold dissection medium.

-

Hippocampal Isolation: Under a dissection microscope, carefully remove the hippocampi from the embryonic brains.

-

Dissociation: Transfer the hippocampi to a tube containing a dissociation enzyme (e.g., papain or trypsin) and incubate at 37°C for a specified time to digest the tissue.

-

Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto coated culture dishes or coverslips at a desired density in pre-warmed plating medium.

-

Maintenance: After a few hours, replace the plating medium with a serum-free culture medium (e.g., Neurobasal with B27 and GlutaMAX). Change half of the medium every 3-4 days. Neurons are typically mature enough for spine analysis after 14-21 days in vitro (DIV).[3][4][5][6][7]

Amyloid-Beta (Aβ) Induced Dendritic Spine Loss Model

This protocol describes how to induce dendritic spine loss using Aβ oligomers, mimicking an aspect of Alzheimer's disease pathology.

Materials:

-

Mature primary hippocampal neuron cultures (DIV 14-21)

-

Synthetic Aβ1-42 peptide

-

Sterile, cold cell culture medium or PBS for oligomer preparation

-

This compound (for rescue experiments)

Procedure:

-

Aβ Oligomer Preparation: Prepare Aβ oligomers from synthetic Aβ1-42 peptide according to established protocols. This typically involves dissolving the peptide and incubating it under specific conditions to promote oligomerization.[8][9]

-

Treatment: Treat the mature neuron cultures with a final concentration of Aβ oligomers (e.g., 500 nM) for a specified duration (e.g., 24 hours).[2]

-

This compound Co-treatment: For rescue experiments, co-treat the neurons with Aβ oligomers and the this compound at a suitable concentration (e.g., 10 µM).[2]

-

Fixation and Staining: After the treatment period, fix the neurons with 4% paraformaldehyde and proceed with staining for dendritic spine analysis.

Dendritic Spine Staining and Imaging

a) Golgi-Cox Staining:

This classic method sparsely labels neurons, allowing for detailed visualization of their entire morphology, including dendritic spines.

Materials:

-

FD Rapid GolgiStain™ Kit or solutions for the Golgi-Cox method (potassium dichromate, mercuric chloride, potassium chromate)

-

Vibratome or cryostat for sectioning

-

Gelatin-coated slides

-

Mounting medium

Procedure:

-

Impregnation: Immerse the brain tissue or cultured neurons in the Golgi-Cox solution in the dark for an extended period (days to weeks).[10][11][12][13][14]

-

Sectioning: Section the impregnated tissue at 100-200 µm thickness using a vibratome or cryostat.[14]

-

Staining Development: Develop the stain by incubating the sections in a series of solutions as per the specific protocol.

-

Mounting: Mount the stained sections on gelatin-coated slides and coverslip with mounting medium.

-

Imaging: Image the stained neurons using a bright-field microscope with a high-magnification objective.

b) Immunocytochemistry and Confocal/Two-Photon Microscopy:

This method uses fluorescently labeled antibodies or proteins to visualize dendritic spines with high resolution.

Materials:

-

Primary antibodies against dendritic markers (e.g., MAP2) or transfected fluorescent proteins (e.g., GFP, mCherry)

-

Fluorescently labeled secondary antibodies

-

Confocal or two-photon microscope

Procedure:

-

Transfection (if applicable): Transfect neurons with a plasmid expressing a fluorescent protein to fill the cytoplasm and visualize spines.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.[4][15]

-

Antibody Staining: Incubate the cells with primary antibodies followed by fluorescently labeled secondary antibodies.

-

Imaging: Acquire z-stack images of the dendrites using a confocal or two-photon microscope. Two-photon microscopy is particularly advantageous for imaging spines in thicker samples like brain slices or in vivo.[16][17][18][19][20]

Quantitative Analysis of Dendritic Spine Morphology

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, NeuronStudio) to process the acquired images.

-

Spine Density Measurement: Manually or semi-automatically count the number of spines along a measured length of dendrite (typically expressed as spines per 10 µm).

-

Morphological Parameter Measurement: Measure other morphological parameters such as spine length, head width, and neck diameter. Spines can be classified into different categories (e.g., thin, stubby, mushroom) based on these measurements.

Signaling Pathways and Mechanisms

The this compound exerts its effect on dendritic spine morphology by inhibiting the EphA4 forward signaling pathway. Activation of EphA4 by its ligand, ephrin, triggers a cascade of intracellular events that lead to dendritic spine retraction. The this compound, by blocking this initial activation step, prevents these downstream consequences.

Caption: this compound inhibits EphA4 signaling, preventing spine retraction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of the this compound on dendritic spine morphology in a cell-based model of Aβ-induced synaptotoxicity.

Caption: Workflow for studying this compound's effect on dendritic spines.

Conclusion

The this compound has emerged as a valuable research tool and a potential therapeutic lead for neurodegenerative disorders characterized by synaptic loss. Its ability to antagonize the EphA4 receptor and prevent dendritic spine retraction, particularly in the context of Aβ pathology, highlights its neuroprotective potential. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic applications of modulating EphA4 signaling for the treatment of neurological diseases. Further research into the optimization of the this compound for improved bioavailability and potency is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 4. Determination of dendritic spine morphology by the striatin scaffold protein STRN4 through interaction with the phosphatase PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Protocol for culturing low density pure rat hippocampal neurons supported by mature mixed neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Amyloid β Induces the Morphological Neurodegenerative Triad of Spine Loss, Dendritic Simplification, and Neuritic Dystrophies through Calcineurin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]

- 11. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]

- 12. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Golgi‐Cox staining and neuronal dendrite and spine morphology analysis [bio-protocol.org]

- 14. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]

- 15. Simultaneous analysis of dendritic spine density, morphology and glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-photon in vivo imaging of dendritic spines in the mouse cortex using a thinned-skull preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. researchgate.net [researchgate.net]

- 20. In Vivo Two-Photon Imaging of Dendritic Spines in Marmoset Neocortex | eNeuro [eneuro.org]

The Role of KYL Peptide in Nerve Regeneration Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peripheral and central nervous system injuries often result in debilitating conditions due to the limited regenerative capacity of neurons. A significant contributing factor to this limited regeneration is the upregulation of inhibitory signals in the post-injury environment. The EphA4 receptor, a tyrosine kinase, has been identified as a key mediator of these inhibitory signals, making it a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the KYL peptide, a selective antagonist of the EphA4 receptor, and its role in promoting nerve regeneration. We will explore the underlying signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations to facilitate a comprehensive understanding of the this compound's mechanism of action and its potential as a therapeutic agent for nerve repair.

Introduction to this compound and its Target: The EphA4 Receptor

The this compound (sequence: KYLPYWPVLSSL) is a 12-amino acid synthetic peptide that acts as a selective antagonist of the EphA4 receptor.[1] It binds to the ligand-binding domain of EphA4, thereby preventing the binding of its natural ligands, the ephrins.[2] This blockade of EphA4 signaling has been shown to promote nerve regeneration and functional recovery in various preclinical models of nerve injury.[3]

The EphA4 receptor is a member of the Eph receptor tyrosine kinase family, which plays a crucial role in axonal guidance during embryonic development. In the adult nervous system, EphA4 is re-expressed after injury and contributes to the inhibition of axonal regeneration.[4] Ephrin ligands, expressed on cells at the injury site, bind to EphA4 on the growth cones of regenerating axons, triggering a signaling cascade that leads to growth cone collapse and retraction, thus impeding nerve repair.[4]

Mechanism of Action: The EphA4 Signaling Pathway

The binding of ephrin ligands to the EphA4 receptor initiates a downstream signaling cascade that ultimately leads to the inhibition of axonal growth. A key player in this pathway is the RhoA GTPase. Upon EphA4 activation, the guanine nucleotide exchange factor (GEF) ephexin is recruited and activated, which in turn activates RhoA.[4] Activated RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates and inactivates several substrates involved in actin dynamics, leading to the collapse of the axonal growth cone.[4]

The this compound, by blocking the initial ligand-receptor interaction, prevents the activation of this inhibitory cascade, thereby creating a more permissive environment for axonal regeneration.

Figure 1: this compound Inhibition of the EphA4 Signaling Pathway.

Quantitative Data on this compound Activity

The efficacy of the this compound has been quantified in various assays, demonstrating its potential as a therapeutic agent.

| Parameter | Value | Assay | Reference |

| IC50 | 4.22 µM | EphA4 Receptor Binding | [1] |

| Kd | 1.3 µM | EphA4 Receptor Binding | [1] |

Table 1: Binding Affinity of this compound to EphA4 Receptor

In studies on Alzheimer's disease models, the this compound was shown to abolish the amyloid-beta (Aβ)-triggered reduction of dendritic spines in cultured hippocampal neurons, indicating its neuroprotective effects.[2] Quantification of synaptic density in such studies provides a measurable outcome for the peptide's efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of the this compound in promoting nerve regeneration.

In Vitro Neurite Outgrowth Assay

This assay is crucial for assessing the direct effect of the this compound on promoting the extension of neuronal processes.

Objective: To quantify the effect of this compound on neurite length and branching of cultured neurons.

Materials:

-

Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) or a neuronal cell line (e.g., PC12, NG108-15)

-

Cell culture plates (e.g., 24-well or 96-well)

-

Coating substrate (e.g., Poly-L-lysine, Laminin)

-

Neuronal culture medium

-

This compound stock solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol:

-

Plate Coating: Coat the wells of the culture plate with the chosen substrate according to the manufacturer's instructions to promote neuronal adhesion.

-

Cell Seeding: Seed the neurons at an appropriate density to allow for individual neurite analysis.

-

Treatment: After allowing the cells to adhere, treat the cultures with varying concentrations of the this compound. Include a vehicle control group.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite outgrowth.

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with the primary antibody against a neuronal marker.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

-

Imaging and Analysis:

-

Acquire images of the stained neurons using a fluorescence microscope.

-

Quantify neurite length, number of primary neurites, and number of branch points using image analysis software.

-

Figure 2: Workflow for In Vitro Neurite Outgrowth Assay.

In Vivo Spinal Cord Injury (SCI) Model and Functional Assessment

Animal models of SCI are essential for evaluating the therapeutic potential of the this compound in a complex biological system.

Objective: To assess the effect of this compound on functional recovery after spinal cord injury in a rat model.

Materials:

-

Adult female Sprague-Dawley rats

-

Surgical instruments for laminectomy and spinal cord injury

-

Spinal cord injury device (e.g., NYU impactor)

-

This compound solution

-

Vehicle control solution

-

Method for intrathecal delivery (e.g., osmotic pump, direct injection)

-

Open field arena for behavioral testing

-

Basso-Beattie-Bresnahan (BBB) locomotor rating scale

Protocol:

-

Pre-operative Training: Acclimate the rats to the open field arena and obtain baseline BBB scores.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Perform a laminectomy at the desired spinal level (e.g., T10).

-

Induce a standardized spinal cord contusion injury.

-

-

Treatment: Administer the this compound or vehicle control via the chosen intrathecal delivery method.[6][7]

-

Post-operative Care: Provide appropriate post-operative care, including manual bladder expression and analgesics.

-

Behavioral Assessment:

-

Histological Analysis (Endpoint): At the end of the study, perfuse the animals and collect the spinal cord tissue for immunohistochemical analysis of axonal regeneration and glial scarring.

Schwann Cell Migration (Scratch) Assay

Schwann cell migration is a critical component of peripheral nerve regeneration, as these cells form the bands of Büngner that guide regenerating axons.

Objective: To quantify the effect of this compound on the migration of Schwann cells in vitro.

Materials:

-

Primary Schwann cells or a Schwann cell line

-

Culture plates (e.g., 24-well)

-

Schwann cell culture medium

-

Pipette tips (e.g., p200) for creating the scratch

-

This compound stock solution

-

Phase-contrast microscope with a camera

Protocol:

-

Cell Seeding: Seed Schwann cells in the culture plates and grow them to a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing different concentrations of the this compound or vehicle control.

-

Imaging: Immediately after treatment, and at regular intervals (e.g., every 6-12 hours) for up to 48 hours, capture images of the scratch at the same position.

-

Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the rate of cell migration into the scratch area.

Schwann Cell Proliferation (BrdU) Assay

Schwann cell proliferation is essential for providing a sufficient number of cells to support axonal regeneration and remyelination.

Objective: To quantify the effect of the this compound on the proliferation of Schwann cells.

Materials:

-

Primary Schwann cells or a Schwann cell line

-

Culture plates (e.g., 96-well)

-

Schwann cell culture medium

-

This compound stock solution

-

5-bromo-2'-deoxyuridine (BrdU) labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed Schwann cells in a 96-well plate and treat with various concentrations of the this compound or vehicle control.

-

BrdU Labeling: Add BrdU labeling solution to the wells and incubate for a period to allow incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection:

-

Incubate with an anti-BrdU antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Signal Development and Measurement: Add TMB substrate and measure the absorbance using a microplate reader after stopping the reaction. The absorbance is proportional to the number of proliferating cells.

Conclusion and Future Directions

The this compound, as a selective antagonist of the EphA4 receptor, holds significant promise as a therapeutic agent for promoting nerve regeneration. By blocking the inhibitory signaling cascade mediated by EphA4, the this compound helps to create a more favorable environment for axonal growth and functional recovery. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the this compound and other EphA4 antagonists.

Future research should focus on obtaining more comprehensive quantitative data on the in vivo efficacy of the this compound, including dose-response studies and long-term functional outcomes in various models of nerve injury. Furthermore, optimizing the delivery method and improving the pharmacokinetic properties of the this compound will be crucial for its successful translation into a clinical setting. The continued exploration of the intricate signaling pathways involved in nerve regeneration will undoubtedly unveil further therapeutic targets and pave the way for novel combination therapies to address the complex challenge of nerve repair.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improvement of Rat Spinal Cord Injury Following Lentiviral Vector-Transduced Neural Stem/Progenitor Cells Derived from Human Epileptic Brain Tissue Transplantation with a Self-assembling Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 7. Novel intrathecal delivery system for treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JHU Medicine - Spinal Cord Injury [pages.jh.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Immunomodulatory Functions of KYL Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KYL peptide (KYLPYWPVLSSL) is a selective antagonist of the EphA4 receptor, a member of the largest family of receptor tyrosine kinases. While initially investigated for its roles in neuronal development and pathology, emerging evidence highlights the significant immunomodulatory functions of the this compound. By blocking the interaction between EphA4 and its ephrin ligands, the this compound influences key immunological processes, including T-cell trafficking and monocyte/macrophage function. This technical guide provides a comprehensive overview of the current understanding of the this compound's immunomodulatory effects, detailing its mechanism of action, relevant signaling pathways, and experimental validation.

Mechanism of Action: Antagonism of the EphA4 Receptor

The primary mechanism through which the this compound exerts its effects is by competitively inhibiting the binding of ephrin ligands to the EphA4 receptor.[1][2] EphA4 is expressed on the surface of various immune cells, including T-lymphocytes and monocytes.[3][4] The interaction between EphA4 and its ligands, which are typically expressed on other cells such as endothelial cells, triggers bidirectional signaling that modulates cellular adhesion, migration, and differentiation. The this compound, by occupying the ligand-binding pocket of EphA4, effectively blocks this "forward signaling" into the EphA4-expressing immune cell.[5]

Quantitative Data on this compound-EphA4 Binding

The binding affinity and inhibitory concentration of the this compound for the EphA4 receptor have been quantified in several studies. This data is crucial for determining effective concentrations in experimental settings.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 1.3 µM | Not Specified | [5] |

| 0.85 ± 0.15 µM | Isothermal Titration Calorimetry | [2] | |

| Inhibitory Concentration (IC50) | 4.22 µM | Not Specified | [5] |

Immunomodulatory Functions

The this compound's antagonism of EphA4 signaling has been shown to impact two critical aspects of the immune response: T-cell trafficking and monocyte/macrophage polarization and function.

Regulation of T-Cell Trafficking

EphA4 signaling plays a role in the adhesion of T-cells to the endothelium, a critical step in their migration from the bloodstream into tissues.[3] By blocking this signaling, the this compound can modulate T-cell trafficking.

Experimental Evidence: Studies have demonstrated that the this compound is effective in adhesion assays, highlighting its importance in regulating integrin-dependent adhesion of human T-cells.[2] Specifically, the activation of EphA4 on CD4+ T-lymphocytes by its ligand ephrin-A1 stimulates chemotaxis and actin polymerization, processes essential for cell migration.[3] This suggests that by inhibiting EphA4, the this compound can reduce T-cell migration.

Experimental Protocol: T-Cell Adhesion Assay (General Protocol)

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate. Human T-lymphocytes (e.g., Jurkat cell line or primary T-cells) are cultured separately.

-

Endothelial Cell Activation: Activate the HUVEC monolayer with a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate the expression of adhesion molecules.

-

Peptide Incubation: Pre-incubate the activated HUVECs with varying concentrations of the this compound for 30 minutes.

-

T-Cell Labeling and Adhesion: Label the T-cells with a fluorescent dye (e.g., Calcein-AM). Add the labeled T-cells to the HUVEC-containing wells and incubate for 30-60 minutes to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent T-cells.

-

Quantification: Measure the fluorescence of the remaining adherent T-cells using a fluorescence plate reader. The percentage of inhibition of adhesion can be calculated relative to a control without the this compound.

Modulation of Monocyte and Macrophage Function

EphA4 signaling is also implicated in monocyte adhesion to endothelial cells and in the polarization of macrophages into pro-inflammatory or anti-inflammatory phenotypes.

Experimental Evidence: The interaction between ephrin-A1 on endothelial cells and EphA4 on monocytes promotes monocyte adhesion.[1] Studies on EphA4-deficient mice have shown that the absence of EphA4 signaling in monocytes leads to a shift from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) phenotype.[6] This shift is characterized by changes in cytokine and chemokine expression.

Quantitative Data on EphA4 Deficiency on Monocyte/Macrophage Gene Expression:

| Gene | Effect of EphA4 Deficiency | Function | Reference |

| Ccl2 (MCP-1) | Reduced mRNA expression | Pro-inflammatory chemokine | [6] |

| Il6 | Reduced mRNA expression | Pro-inflammatory cytokine | [6] |

| Arg1 | Increased mRNA expression | Anti-inflammatory marker | [6] |

| Il10 | Increased mRNA expression | Anti-inflammatory cytokine | [6] |

| Il4 | Increased mRNA expression | Anti-inflammatory cytokine | [6] |

Experimental Protocol: Monocyte Cytokine Secretion Assay (General Protocol)

A detailed protocol for a this compound-specific monocyte cytokine secretion assay is not available. However, a general approach would be:

-

Monocyte Isolation and Culture: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1).

-

Differentiation (Optional): Differentiate monocytes into macrophages using stimuli like PMA (phorbol 12-myristate 13-acetate).

-

Peptide Treatment: Pre-incubate the monocytes/macrophages with various concentrations of the this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce cytokine production.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentrations of cytokines of interest (e.g., IL-1β, IL-6, TNF-α, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of the this compound are a direct consequence of its ability to inhibit the downstream signaling cascades of the EphA4 receptor in immune cells.

EphA4 Signaling in T-Cells

In T-cells, EphA4 activation by ephrins leads to the phosphorylation of Proline-rich Tyrosine Kinase 2 (PYK2).[3] Phosphorylated PYK2 is a key signaling node that can regulate actin cytoskeletal rearrangements, which are fundamental for cell migration and chemotaxis.[3][7] By blocking EphA4, the this compound is predicted to prevent PYK2 phosphorylation and subsequent T-cell migration.

Caption: EphA4 Signaling Pathway in T-Cells and its inhibition by this compound.

EphA4 Signaling in Monocytes

In monocytes, EphA4 activation promotes adhesion to endothelial cells through the activation of the RhoA signaling pathway.[1] This leads to actin filament polymerization and stress fiber formation, strengthening the adhesion of monocytes to the endothelium.[1] Furthermore, EphA4 signaling in monocytes appears to promote a pro-inflammatory phenotype, and its inhibition is associated with a shift towards an anti-inflammatory state, potentially involving the Akt signaling pathway.[4][6]

Caption: EphA4 Signaling in Monocytes and its inhibition by this compound.

Experimental Workflows

The investigation of the this compound's immunomodulatory functions typically involves a series of in vitro experiments to assess its impact on immune cell behavior and signaling.

Caption: General experimental workflow for studying this compound's immunomodulatory effects.

Conclusion and Future Directions

The this compound is emerging as a valuable tool for modulating immune responses through its targeted antagonism of the EphA4 receptor. Its ability to influence T-cell trafficking and monocyte/macrophage function suggests potential therapeutic applications in inflammatory and autoimmune diseases. Future research should focus on obtaining more detailed quantitative data on the effects of the this compound on various immune cell subsets and their effector functions. In vivo studies are also warranted to validate the therapeutic potential of the this compound in preclinical models of immune-mediated diseases. Furthermore, a deeper understanding of the intricate downstream signaling pathways of EphA4 in different immune cells will be crucial for the development of more targeted and effective immunomodulatory therapies.

References

- 1. Ephrin-A1/EphA4-mediated adhesion of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ephrin-A1 binding to CD4+ T lymphocytes stimulates migration and induces tyrosine phosphorylation of PYK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Monocyte proinflammatory phenotypic control by ephrin type A receptor 4 mediates neural tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T cell receptor activation leads to two distinct phases of Pyk2 activation and actin cytoskeletal rearrangement in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of KYL Peptide in Cancer Cell Lines: A Technical Guide

Affiliation: Google Research

Abstract

The KYL peptide, a dodecapeptide with the sequence KYLPYWPVLSSL, has been identified as a selective antagonist of the Ephrin type-A receptor 4 (EphA4). Preliminary studies have begun to elucidate its role and potential therapeutic applications in oncology. This technical guide provides an in-depth overview of the foundational research on the this compound's activity in cancer cell lines. It is intended for researchers, scientists, and drug development professionals. The focus of this document is on the peptide's mechanism of action as an EphA4 antagonist, rather than as a direct cytotoxic agent. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development.

Introduction

The Eph receptors, a large family of receptor tyrosine kinases, and their ephrin ligands are crucial mediators of cell-cell communication, playing significant roles in developmental processes and tissue homeostasis.[1] Dysregulation of Eph receptor signaling is increasingly implicated in various pathologies, including cancer.[1][2] The EphA4 receptor, in particular, has been associated with cancer progression, including promoting the malignancy of breast cancer stem cells through interactions with the tumor microenvironment.[1][3][4]

The this compound (Sequence: KYLPYWPVLSSL) was discovered through phage display screening and characterized as a selective antagonist that binds to the ligand-binding domain of EphA4.[1][2] This binding competitively inhibits the interaction between EphA4 and its ephrin ligands, thereby blocking downstream signaling.[1] This guide will synthesize the findings from preliminary in vitro studies to provide a comprehensive technical resource on the this compound's role in cancer cell biology.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of the this compound from published preliminary studies.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 0.85 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) | [2] |

| IC50 (EphA4-ephrin-A5 Inhibition) | 6.34 µM | ELISA | [5] |

Table 2: Stability of this compound in Conditioned Cell Culture Media

| Cell Line | Conditioned Medium | Incubation Time | Half-life (approx.) | Source |

| PC3 (Prostate Cancer) | 3 days, subconfluent to confluent | Various time points at 37°C | ~10 hours | [1][2] |

| C2C12 (Myoblasts) | 3 days, subconfluent to confluent | Various time points at 37°C | ~10 hours | [2] |

Note: While a related and more potent EphA4 antagonistic peptide (APY-d3) showed no cytotoxicity at concentrations 100-fold higher than its IC50 for EphA4 inhibition, specific and comprehensive cytotoxicity data (e.g., IC50 for cell viability) for the this compound across a range of cancer cell lines is not extensively available in the reviewed literature.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound's effects on cancer cell lines.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of the this compound to the EphA4 receptor's ephrin-binding domain.

Materials:

-

ITC200 calorimeter (e.g., Microcal)

-

Purified recombinant EphA4 ephrin-binding domain

-

Synthetic this compound (>95% purity)

-

DMSO

-

HEPES buffer (10 mM, pH 7.6)

-

NaCl (100 mM)

Procedure:

-

Dissolve the this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a final peptide solution of 1 mM in a buffer containing 10 mM HEPES (pH 7.6), 100 mM NaCl, and 5% DMSO.

-

Prepare a solution of the EphA4 ephrin-binding domain at a concentration of 65–95 µM in the same final buffer.

-

Load the EphA4 solution into the sample cell (approx. 205 µl) of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform the titration by injecting 2 µl aliquots of the peptide solution into the sample cell at regular intervals.

-

Analyze the resulting heat changes using software such as Origin (Microcal) to determine the Kd.[2]

ELISA for Inhibition of EphA4-ephrin-A5 Binding

Objective: To measure the ability of the this compound to inhibit the binding of EphA4 to its ligand ephrin-A5.

Materials:

-

96-well Protein A-coated plates

-

Ephrin-A5/Fc chimera

-

EphA4/alkaline phosphatase (AP) fusion protein

-

This compound

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

AP substrate (e.g., p-nitrophenyl phosphate)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well Protein A plate with 1 µg/ml of ephrin-A5/Fc for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Prepare serial dilutions of the this compound.

-

Add the peptide dilutions to the wells, followed by a constant concentration of EphA4-AP (e.g., 0.05 nM).

-

Incubate for 30 minutes at 4°C.

-

Wash the wells three times to remove unbound protein and peptide.

-

Add the AP substrate to each well and incubate until a color change is observed.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.

-

Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Cell Migration Assay (Transwell/Boyden Chamber)

Objective: To assess the effect of this compound on the migration of cancer cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cell line of interest (e.g., breast cancer stem cells)

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., containing factors secreted by monocytes/macrophages)

-

This compound

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., DAPI or Crystal Violet)

-

Cotton swabs

-

Microscope

Procedure:

-

(Optional) If studying invasion, coat the apical side of the Transwell membrane with a thin layer of Matrigel® and allow it to solidify.

-

Seed cancer cells in the apical chamber of the Transwell insert in serum-free medium.

-

Add the this compound at various concentrations to the apical chamber.

-

Add medium containing a chemoattractant to the basolateral (lower) chamber.

-

Incubate the plate for a suitable period (e.g., 24 hours) at 37°C in a CO2 incubator to allow for cell migration.

-

After incubation, remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the apical side of the membrane.

-

Fix the migrated cells on the basolateral side of the membrane with the fixing solution for 10-15 minutes.

-

Stain the cells with a suitable staining solution.

-

Wash the inserts and allow them to dry.

-